molecular formula C25H25N3O3 B5843983 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile

4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile

Numéro de catalogue B5843983
Poids moléculaire: 415.5 g/mol
Clé InChI: UZICFIIAXSIXGR-WPWMEQJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is involved in B-cell receptor signaling and plays a crucial role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile works by irreversibly binding to BTK and inhibiting its kinase activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to the disruption of this pathway and the induction of apoptosis in B-cell malignancies. 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile has been shown to be highly selective for BTK and does not inhibit other kinases, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile has been shown to induce apoptosis in B-cell malignancies, which is associated with the activation of caspase-3 and cleavage of PARP (poly ADP-ribose polymerase). 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile also inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile has been shown to reduce the expression of anti-apoptotic proteins, such as BCL-2 and MCL-1, which promote the survival of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile for lab experiments include its high selectivity for BTK, its ability to induce apoptosis in B-cell malignancies, and its potential to enhance the activity of other anti-cancer agents. However, the limitations of 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile include its irreversible binding to BTK, which may limit its use in chronic treatment regimens, and its potential to cause off-target effects if used at high concentrations.

Orientations Futures

For the research of 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies. In addition, further studies are needed to investigate the potential of 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile in combination with other anti-cancer agents, such as venetoclax and rituximab. The development of biomarkers to predict response to 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile and the identification of potential resistance mechanisms to 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile are also important areas of future research. Finally, the optimization of the synthesis of 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile and the development of analogs with improved pharmacological properties may lead to the discovery of new and more effective BTK inhibitors.

Méthodes De Synthèse

The synthesis of 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile involves several steps, starting with the reaction of 4-methoxybenzaldehyde with malononitrile to form a furan ring. The furan ring is then reacted with piperidine and paraformaldehyde to form the piperidinylmethylene group. Finally, the furan ring is substituted with 4-methoxyphenyl groups using palladium-catalyzed cross-coupling reactions. The synthesis of 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile selectively inhibits BTK and blocks B-cell receptor signaling, leading to apoptosis (programmed cell death) of B-cell malignancies. In vivo studies have demonstrated that 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile reduces tumor growth and prolongs survival in mouse models of CLL and NHL. 4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Propriétés

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-[(E)-piperidin-1-ylmethylideneamino]furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-29-20-10-6-18(7-11-20)23-22(16-26)25(27-17-28-14-4-3-5-15-28)31-24(23)19-8-12-21(30-2)13-9-19/h6-13,17H,3-5,14-15H2,1-2H3/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZICFIIAXSIXGR-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CN3CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/N3CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.